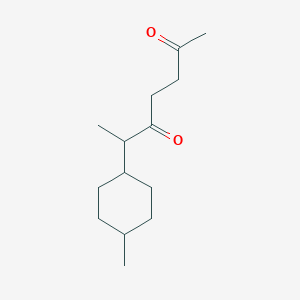
6-(4-Methylcyclohexyl)heptane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylcyclohexyl)heptane-2,5-dione is an organic compound with the molecular formula C14H24O2 It is a diketone, meaning it contains two ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylcyclohexyl)heptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with heptane-2,5-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylcyclohexyl)heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-(4-Methylcyclohexyl)heptane-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its activity as a drug candidate or its role in drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 6-(4-Methylcyclohexyl)heptane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,5-heptanedione: A structurally similar diketone with comparable reactivity.
Hexane-2,5-dione: Another diketone with similar chemical properties but different applications.
Cyclohexane-1,3-dione derivatives: Compounds with a cyclohexane ring and diketone functionality, used in various chemical and industrial processes.
Uniqueness
6-(4-Methylcyclohexyl)heptane-2,5-dione is unique due to its specific structure, which combines a cyclohexyl ring with a heptane chain and two ketone groups. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63563-92-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
6-(4-methylcyclohexyl)heptane-2,5-dione |
InChI |
InChI=1S/C14H24O2/c1-10-4-7-13(8-5-10)12(3)14(16)9-6-11(2)15/h10,12-13H,4-9H2,1-3H3 |
InChI Key |
SCOXUHNPYSZJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)C(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
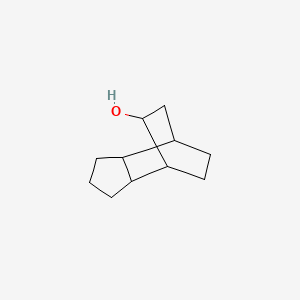

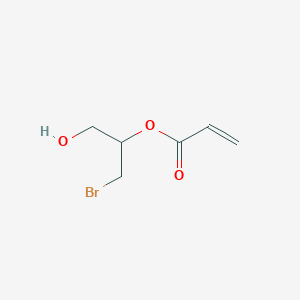

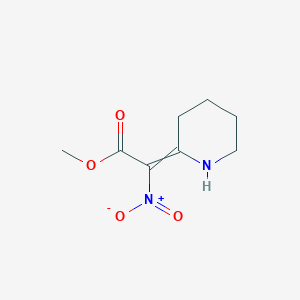
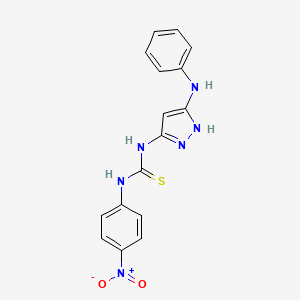
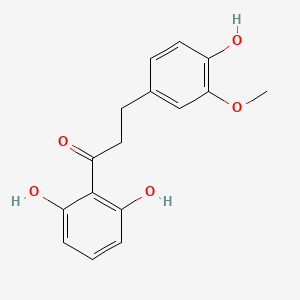
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
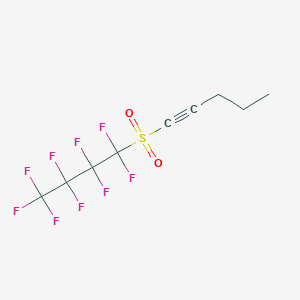
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
